molecular formula C14H17N3O3S B2424399 N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide CAS No. 920211-56-9

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide

Cat. No.: B2424399
CAS No.: 920211-56-9
M. Wt: 307.37
InChI Key: MEQHTIUCJQHBTM-UHFFFAOYSA-N
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Description

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound.

    Phenyl Substitution: The phenyl group is introduced to the pyridazine ring through a nucleophilic aromatic substitution reaction.

    Ether Formation: The oxyethyl group is attached to the pyridazine ring via an etherification reaction.

    Sulfonamide Formation: The final step involves the reaction of the oxyethyl intermediate with ethanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine-3-carboxamide and pyridazine-4-carboxylic acid.

    Phenylpyridazine Derivatives: Compounds such as 6-phenylpyridazine and 3-phenylpyridazine.

Uniqueness

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its ability to enhance the compound’s solubility and bioavailability.

Properties

IUPAC Name

N-[2-(6-phenylpyridazin-3-yl)oxyethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-21(18,19)15-10-11-20-14-9-8-13(16-17-14)12-6-4-3-5-7-12/h3-9,15H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQHTIUCJQHBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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